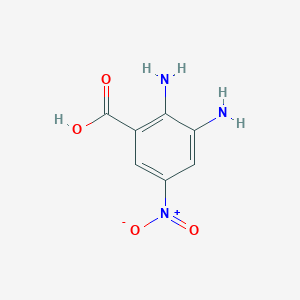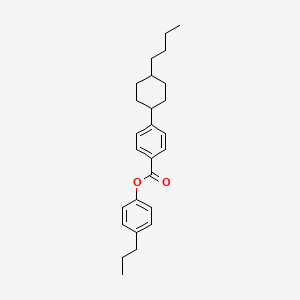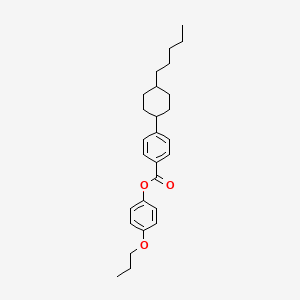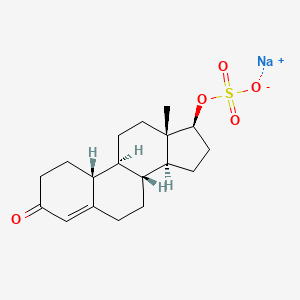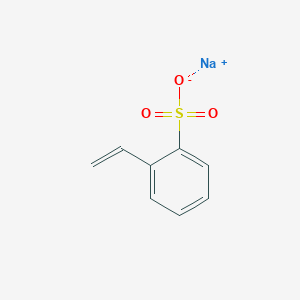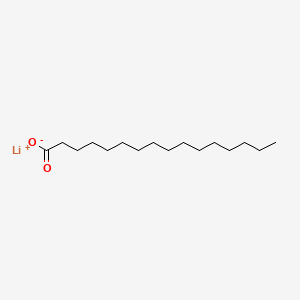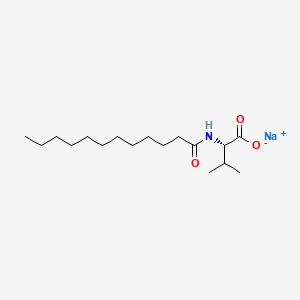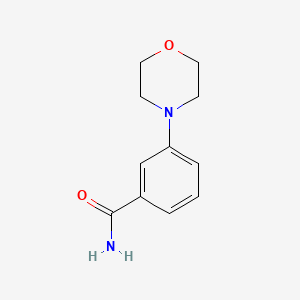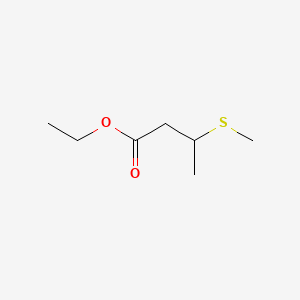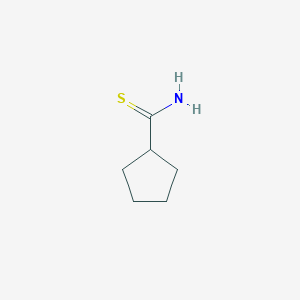
Cyclopentanecarbothioamide
Descripción general
Descripción
Cyclopentanecarbothioamide (CPCA) is an organic compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It is a versatile compound that can be used as an intermediate in the synthesis of various other compounds. CPCA is an important building block in the synthesis of more complex compounds, such as pharmaceuticals, dyes, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Application in Influenza Treatment
Cyclopentanecarbothioamide derivatives, such as peramivir, have been identified as potent inhibitors of influenza A and B virus neuraminidases. They have shown significant efficacy in preventing death and reducing symptoms in infected mice and ferrets. Peramivir, in particular, has demonstrated higher in vitro potency than other neuraminidase inhibitors like zanamivir or oseltamivir carboxylate. Clinical trials have highlighted its potential in treating influenza virus infections, indicating its value in antiviral therapy (Smee & Sidwell, 2002); (Alame, Massaad, & Zaraket, 2016); (Smee et al., 2001).
Contribution to Antifibrinolytic Therapy
Tranexamic acid, a synthetic derivative, acts as an antifibrinolytic by inhibiting plasminogen activation and thus preventing fibrin degradation. This compound has been effective in reducing menstrual blood loss and is well-tolerated in various populations. Its mechanism of action and clinical applications provide significant insights into managing conditions like menorrhagia and potentially other bleeding disorders (Wellington & Wagstaff, 2003).
Understanding of Neurobiological Effects
The study of compounds like lysergic acid diethylamide (LSD), which interacts with serotonin and dopamine receptors, has helped in understanding the neurobiological effects of psychoactive substances. The research contributes to our knowledge of consciousness states and offers potential therapeutic applications in conditions like cluster headaches and terminal illness (Preller et al., 2018); (Passie et al., 2008).
Role in Cancer Treatment
Cyclophosphamide and its analogs play a crucial role in cancer treatment. They are widely used as chemotherapeutic agents due to their ability to cause DNA cross-linking, leading to cancer cell death. The understanding of its mechanism and effectiveness in various cancers has been a pivotal aspect of oncological research (Goldstein, Roos, & Kaina, 2008); (Emadi, Jones, & Brodsky, 2009).
Immunotherapy in Cancer Treatment
Low-dosecyclophosphamide has been explored for its role in enhancing the efficacy of active specific immunotherapy in treating advanced melanoma and other metastatic cancers. Its mechanism involves the inhibition of suppressor functions, augmenting antitumor immunity, and potentially improving therapeutic outcomes in cancer immunotherapy (Bass & Mastrangelo, 1998).
Investigating Drug Resistance in Influenza
Research into neuraminidase inhibitors, including cyclopentane derivatives, has been pivotal in understanding the mechanisms of drug resistance in influenza. This research is crucial for developing strategies to combat antiviral drug resistance and improve the clinical utility of neuraminidase inhibitors (Samson et al., 2013).
Amelioration of Intestinal Dysbiosis
Studies have shown that cyclophosphamide can alter the gut's microbial ecology, leading to dysbiosis. Research into interventions, such as the use of squid ink polysaccharide, has provided insights into how food-derived functional components can manipulate gut microbiota and potentially ameliorate chemotherapy-induced intestinal dysbiosis (Lu et al., 2016).
Understanding Cardiovascular Drug Mechanisms
Research into compounds like glibenclamide, a blocker of the CFTR Cl– channel, has provided insights into drug mechanisms in cardiovascular diseases. Studies have shown its effects on intracellular Na+ concentration and its potential impact on the heart's contractility and calcium handling, which is essential for understanding drug actions in cardiac conditions (Lee & Lee, 2005).
Cyclodextrin-Based Drug Delivery
Cyclodextrins, cyclic oligomers of glucose, have been explored for their role in forming water-soluble inclusion complexes with small molecules. This research is significant in enhancing the bioavailability of drugs and providing novel approaches to drug delivery, especially in the context of nucleic acids (Davis & Brewster, 2004).
Propiedades
IUPAC Name |
cyclopentanecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCBZIJPAIHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622837 | |
| Record name | Cyclopentanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarbothioamide | |
CAS RN |
42202-73-3 | |
| Record name | Cyclopentanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
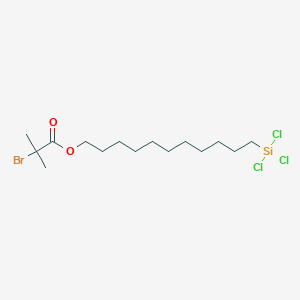
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)
